molecular formula C17H15F2NO4 B2393339 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide CAS No. 1421508-27-1

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide

Cat. No.: B2393339
CAS No.: 1421508-27-1
M. Wt: 335.307
InChI Key: VQNBCEOQGJHPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide is a complex organic compound that features a benzodioxole moiety and a difluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide typically involves a multi-step processThe reaction conditions often involve the use of solvents like acetone, ethyl acetate, and ethanol, and may require catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound are likely to involve continuous flow processes to ensure high yield and purity. These methods may utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide is unique due to the combination of the benzodioxole and difluorobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c18-11-2-3-12(13(19)8-11)17(22)20-6-5-14(21)10-1-4-15-16(7-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNBCEOQGJHPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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